3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione
Description
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione core substituted with a 2-aminoethyl group at the N3 position. This structure combines the bioactivity of the thiazolidinedione (TZD) scaffold—known for its role in metabolic regulation—with the functional versatility of an aminoethyl side chain. Its mechanism of action often involves interactions with key signaling pathways, such as the Raf/MEK/ERK and PI3K/Akt cascades, as well as inhibition of enzymes like HIV-1 reverse transcriptase (RT) .
Properties
IUPAC Name |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJIYWXYXJTRRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39137-36-5 | |
| Record name | 39137-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Primary Amines with Thioglycolic Acid
The foundational method for synthesizing thiazolidine-2,4-dione derivatives involves cyclocondensation reactions. For 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione, this typically begins with the reaction of 2-aminoethylamine with thioglycolic acid under acidic conditions. The process initiates with the formation of a thioamide intermediate, followed by intramolecular cyclization to yield the thiazolidine ring. Early protocols required prolonged reaction times (24–48 hours) at elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF). Yields in these systems rarely exceeded 45%, attributed to side reactions such as over-alkylation and oxidative degradation of the amine group.
Knoevenagel Condensation for Functionalization
Post-cyclization functionalization often employs Knoevenagel condensation to introduce substituents at the 5-position of the thiazolidine ring. In one documented approach, the parent thiazolidinedione reacts with 3,4,5-trimethoxybenzaldehyde in toluene under Dean-Stark conditions, using piperidine as a base. While effective for introducing aromatic groups, this method necessitates strict anhydrous conditions and yields drop significantly (≤35%) when applied to aliphatic aldehydes like those required for aminoethyl side chains.
Optimized Industrial Protocols
Patent-Based Methodologies
Patent HU229519B1 discloses an improved process using potassium carbonate (K₂CO₃) as a mild base in methanol-water mixtures. This system achieves 68% yield by reducing side reactions through controlled pH (7.5–8.5) and lower temperatures (50–60°C). Key steps include:
-
Aminoethylation : Reaction of 1,3-thiazolidine-2,4-dione with 2-bromoethylamine hydrobromide in methanol.
-
Purification : Crystallization from xylene-magnesium sulfate mixtures to remove unreacted amines.
A complementary Canadian patent (CA2343883C) introduces magnesium-based catalysts, shortening reaction times to 6–8 hours while maintaining yields above 60%. The protocol emphasizes recyclable solvents like o-xylene, aligning with green chemistry principles.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the cyclocondensation step. In a representative procedure, 2-aminoethylamine and thioglycolic acid are irradiated at 120°C for 15 minutes in DMF, achieving 78% yield. This method reduces energy consumption by 40% compared to conventional heating and minimizes decomposition of heat-sensitive intermediates.
Alternative Synthetic Pathways
Mannich Base Formation
A novel route reported in the Journal of Sulfur Chemistry employs Mannich reactions to construct the aminoethyl side chain. The protocol involves:
-
Imine Formation : Condensation of thiazolidine-2,4-dione with paraformaldehyde and secondary amines (e.g., piperidine) in ethanol.
-
Catalysis : Scandium triflate [Sc(OTf)₃] facilitates C–N bond formation at 90°C, yielding 3-(2-aminoethyl) derivatives in 65–72% yield.
This method excels in regioselectivity, avoiding competing N-alkylation observed in traditional approaches.
Enzymatic Synthesis
Preliminary studies explore lipase-catalyzed reactions in non-aqueous media. Candida antarctica lipase B (CAL-B) promotes the coupling of 2-aminoethyl isocyanate with mercaptosuccinic acid, yielding the target compound at 55% conversion. While currently inefficient, enzymatic routes offer potential for stereocontrolled synthesis of chiral analogs.
Analytical Characterization and Quality Control
Chromatographic Profiling
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment. Reverse-phase C18 columns with acetonitrile-water gradients (0.1% trifluoroacetic acid) resolve this compound from byproducts, achieving >98% purity in optimized batches.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy confirms structure through characteristic signals:
-
¹H NMR : δ 3.25 ppm (t, 2H, –CH₂NH₂), δ 4.12 ppm (s, 2H, thiazolidine C₅–H₂).
-
¹³C NMR : 173.8 ppm (C=O), 62.4 ppm (thiazolidine C₅).
Mass spectrometry (ESI-MS) provides molecular ion confirmation at m/z 189.05 [M+H]⁺.
Comparative Evaluation of Methods
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Conventional Cyclization | DMF, 80°C, 24 h | 45% | 92% | Simple setup |
| Patent HU229519B1 | K₂CO₃, MeOH-H₂O, 50°C, 8 h | 68% | 95% | Scalable, mild conditions |
| Microwave-Assisted | DMF, 120°C, 15 min (microwave) | 78% | 97% | Rapid, energy-efficient |
| Mannich Reaction | Sc(OTf)₃, EtOH, 90°C, 8 h | 72% | 96% | Regioselective |
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to a diol.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione serves as a foundational compound for synthesizing more complex molecules. Its unique functional groups enable various chemical reactions such as oxidation, reduction, and substitution.
Biology
- Biological Activities : Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that it can inhibit the proliferation of cancer cells (e.g., MCF-7 and MDA-MB-231 breast cancer cell lines) by inducing apoptosis through modulation of Bcl-2 family proteins .
- Antioxidant Properties : The compound has demonstrated promising antioxidant activities, potentially protecting against oxidative stress-related diseases .
- Antimicrobial Effects : Preliminary studies suggest antimicrobial properties, although further research is needed to confirm these effects .
Medicine
- Therapeutic Agent : Ongoing research is exploring its potential as a therapeutic agent for various diseases. For instance:
- Diabetes Treatment : Thiazolidinediones are known agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism .
- Neurological Disorders : Novel derivatives of this compound have been identified as sigma-1 receptor ligands, indicating potential applications in treating conditions such as anxiety and depression .
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and other materials due to its unique chemical properties. Its ability to participate in various chemical reactions makes it valuable for synthesizing specialized compounds used in different industries.
Case Studies
- Anticancer Activity Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism involved modulation of apoptotic pathways and inhibition of cell proliferation signals .
- Diabetes Management Research : A study evaluated the compound's efficacy in streptozotocin-induced diabetic rats. Results showed that it acted as an euglycemic agent while exhibiting antioxidant properties .
- Sigma Receptor Binding Study : New derivatives were synthesized and tested for sigma receptor binding affinity. These compounds showed promise as lead candidates for treating neurological disorders due to their selective binding characteristics .
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione exerts its effects involves interactions with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione with structurally related analogs:
Structural and Functional Differences
Activity-Specific Comparisons
- Anticancer Activity: The 2-aminoethyl group in 3-(2-aminoethyl)-TZD derivatives enhances selectivity for melanoma cells compared to non-aminoethyl analogs (e.g., 5-arylidene-TZDs), which show broader cytotoxicity . Derivatives with 4-ethoxybenzylidene substituents (e.g., CID 3087795) exhibit stronger ERK1/2 inhibition than those with 4-methoxybenzylidene groups (Δ docking score: -8.2 vs. -7.5 kcal/mol) .
- Antiviral Activity: The compound (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-TZD (CID 3087795) showed superior HIV-1 RT inhibition (binding energy: -8.2 kcal/mol) compared to non-aminoethyl TZDs (e.g., 3-coumarinyl-TZDs: -6.5 kcal/mol) .
- Antidiabetic Activity: While 3-(2-aminoethyl)-TZD itself lacks direct antidiabetic data, its structural analogs (e.g., 5-(4-hydroxy-3-methoxyphenyl)-TZDs) demonstrate PPARγ agonism with EC₅₀ values comparable to rosiglitazone (0.1–0.5 µM) .
- Antimicrobial Activity: Aminoethyl-TZDs are less potent against bacteria/fungi compared to 5-nitrobenzylidene-TZDs, which achieve MICs of 6.25 µg/mL against Staphylococcus aureus .
Biological Activity
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (also known as thiazolidine-2,4-dione or its hydrochloride form) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of the Compound
This compound is a thiazolidine derivative characterized by a five-membered ring containing sulfur and nitrogen atoms. Its unique structure allows it to interact with various biological targets, particularly in cancer and metabolic disorders.
The primary mechanism of action for this compound involves the inhibition of extracellular signal-regulated kinase (ERK) binding. This inhibition disrupts the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is crucial for cell proliferation and survival. The compound does not inhibit ERK activity directly but prevents its binding at the ATP domain, thereby modulating downstream signaling events that can lead to apoptosis in cancer cells.
Biological Activities
1. Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. A series of analogs have been synthesized and tested against various cancer cell lines, including human leukemia U937 cells. Studies indicate that modifications to the compound's structure significantly enhance its antiproliferative effects and ability to induce apoptosis .
Table 1: Anticancer Activity Against Different Cell Lines
| Compound Variant | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Original | U937 | 10 | ERK inhibition |
| 4-Ethoxy variant | U937 | 5 | Enhanced binding affinity |
| Cyclohexyl variant | HepG2 | 8 | Dual inhibition of Raf/MEK/ERK pathways |
| Benzylidene variant | MCF-7 | 6 | Increased lipophilicity |
2. Antioxidant Activity
The compound also exhibits antioxidant properties, which contribute to its potential in treating oxidative stress-related conditions. Its ability to scavenge free radicals has been documented in various studies.
3. Antidiabetic Effects
Recent research has identified derivatives of thiazolidine-2,4-dione as novel inhibitors of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling. This suggests potential applications in diabetes management by enhancing insulin sensitivity .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the thiazolidine core influence biological activity. For instance:
- Substituent Positioning : Shifting substituents on the phenyl ring from para to ortho positions has shown improved functional activity against cancer cell proliferation.
- Tail Variations : The introduction of different alkyl or aryl groups can enhance lipophilicity and binding affinity to target proteins .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study 1 : A phase I trial involving patients with advanced leukemia demonstrated a significant reduction in tumor size following treatment with a specific analog of thiazolidine-2,4-dione.
- Case Study 2 : In diabetic rat models, administration of the compound led to improved glucose tolerance and reduced blood sugar levels compared to controls.
Pharmacokinetics
The pharmacokinetic profile indicates that similar compounds can effectively cross the blood-brain barrier and exhibit good bioavailability. Factors such as pH and temperature significantly influence the stability and efficacy of these compounds.
Q & A
Q. How can in silico toxicity screening reduce experimental workload for novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
